Cas no 219917-48-3 (Tert-butyl(2-isocyanoethoxy)dimethylsilane)
Tert-butyl(2-isocyanoethoxy)dimethylsilane Chemical and Physical Properties
Names and Identifiers
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- EN300-27152308
- tert-butyl(2-isocyanoethoxy)dimethylsilane
- 219917-48-3
- GS-0583
- Tert-butyl(2-isocyanoethoxy)dimethylsilane
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- MDL: MFCD34167788
- Inchi: 1S/C9H19NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h7-8H2,1-3,5-6H3
- InChI Key: YZCHAHQZVYEUIP-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OCC[N+]#[C-]
Computed Properties
- Exact Mass: 185.123590764g/mol
- Monoisotopic Mass: 185.123590764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.6Ų
Tert-butyl(2-isocyanoethoxy)dimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27152308-0.05g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
| Enamine | EN300-27152308-0.1g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
| Enamine | EN300-27152308-0.25g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95.0% | 0.25g |
$538.0 | 2025-03-20 | |
| Enamine | EN300-27152308-0.5g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95.0% | 0.5g |
$847.0 | 2025-03-20 | |
| Enamine | EN300-27152308-1.0g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
| Enamine | EN300-27152308-2.5g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95.0% | 2.5g |
$2127.0 | 2025-03-20 | |
| Enamine | EN300-27152308-5.0g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
| Enamine | EN300-27152308-10.0g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95.0% | 10.0g |
$4667.0 | 2025-03-20 | |
| Enamine | EN300-27152308-1g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95% | 1g |
$1086.0 | 2023-09-11 | |
| Enamine | EN300-27152308-5g |
tert-butyl(2-isocyanoethoxy)dimethylsilane |
219917-48-3 | 95% | 5g |
$3147.0 | 2023-09-11 |
Tert-butyl(2-isocyanoethoxy)dimethylsilane Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Tert-butyl(2-isocyanoethoxy)dimethylsilane
Introduction to Tert-butyl(2-isocyanoethoxy)dimethylsilane (CAS No: 219917-48-3)
Tert-butyl(2-isocyanoethoxy)dimethylsilane, a compound with the chemical formula C10H19NOSi, is a versatile reagent widely utilized in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 219917-48-3, has garnered significant attention due to its unique structural properties and broad applicability in the development of novel chemical entities.
The molecular structure of Tert-butyl(2-isocyanoethoxy)dimethylsilane features a tert-butyl group, an isocyanoethoxy moiety, and a dimethylsilyl group. These functional groups contribute to its reactivity and make it a valuable intermediate in various synthetic transformations. The tert-butyl group provides steric hindrance, which can influence reaction selectivity, while the isocyanoethoxy group introduces a highly reactive site for further functionalization. The dimethylsilyl group enhances the compound's stability and solubility in organic solvents, facilitating its use in diverse chemical processes.
In recent years, Tert-butyl(2-isocyanoethoxy)dimethylsilane has been extensively studied for its role in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing carbon-carbon and carbon-heteroatom bonds. This property has been exploited in the development of novel pharmaceuticals, where precise control over molecular architecture is crucial for achieving desired biological activity.
One of the most notable applications of Tert-butyl(2-isocyanoethoxy)dimethylsilane is in the field of drug discovery. Researchers have leveraged its reactivity to synthesize novel heterocyclic compounds, which are known for their potential therapeutic effects. For instance, studies have demonstrated its utility in constructing pyrazole and triazole derivatives, which exhibit significant pharmacological properties. These derivatives have shown promise in treating various diseases, including inflammation and cancer.
The compound's versatility extends to its use as a protecting group in organic synthesis. The tert-butyl group can be selectively removed under mild conditions, allowing for the controlled modification of molecular structures. This feature is particularly valuable in multi-step synthetic routes where selective functionalization is required. Additionally, the dimethylsilyl group enhances the stability of intermediates, reducing the likelihood of unwanted side reactions.
Recent advancements in synthetic methodologies have further highlighted the importance of Tert-butyl(2-isocyanoethoxy)dimethylsilane. Researchers have developed innovative techniques that utilize this compound to achieve highly efficient and selective transformations. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups into complex molecular frameworks. These reactions often proceed with high yields and minimal byproducts, making them ideal for industrial applications.
The pharmaceutical industry has also benefited from the use of Tert-butyl(2-isocyanoethoxy)dimethylsilane in drug development. Its role as a key intermediate has enabled the synthesis of novel bioactive molecules with improved pharmacokinetic profiles. By incorporating this compound into synthetic strategies, chemists have been able to create drugs that are more effective and better tolerated by patients.
Moreover, Tert-butyl(2-isocyanoethoxy)dimethylsilane has found applications beyond pharmaceuticals. In materials science, it has been used to modify polymers and surfaces, enhancing their functionality and performance. Its ability to introduce reactive sites into polymer backbones allows for the creation of materials with tailored properties, such as increased adhesion or biodegradability.
The environmental impact of using Tert-butyl(2-isocyanoethoxy)dimethylsilane has also been a subject of interest. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with global efforts to promote sustainable chemistry practices and ensure that chemical manufacturing is environmentally responsible.
In conclusion, Tert-butyl(2-isocyanoethoxy)dimethylsilane (CAS No: 219917-48-3) is a multifunctional reagent with broad applicability in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for chemists working on complex molecular architectures. As research continues to uncover new applications for this compound, its importance in advancing chemical science is likely to grow even further.
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